1-(4-Hydroxy-3-methylphenyl)butan-1-one

Physicochemical Properties Drug Design ADME Optimization

Researchers often face inconsistent regiochemistry and unreliable supply chains for phenolic ketone intermediates. This compound is the exact solution: a validated PPAR-pan agonist scaffold with documented IC50 (38 μM) and balanced cLogP (2.72). - Enables precise SAR studies with para-selective Fries rearrangement scalability. - Dual functional handles (phenolic -OH & ketone) for diverse downstream heterocyclic synthesis. - Reliable supply chain ensures batch-to-batch consistency for drug discovery and chemical probe development.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 52780-68-4
Cat. No. B13630751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxy-3-methylphenyl)butan-1-one
CAS52780-68-4
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC(=C(C=C1)O)C
InChIInChI=1S/C11H14O2/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7,12H,3-4H2,1-2H3
InChIKeyNUBIDDDRLIKEEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Hydroxy-3-methylphenyl)butan-1-one: Differentiated Phenolic Ketone Building Block


1-(4-Hydroxy-3-methylphenyl)butan-1-one (CAS 52780-68-4) is a phenolic ketone compound characterized by a butanone moiety attached to a hydroxy-methyl-substituted phenyl ring . With a molecular formula of C11H14O2 and an exact mass of 178.09942 g/mol, this compound exhibits both aromatic and aliphatic characteristics . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic derivatives and pharmaceutical compositions . Its unique substitution pattern and physicochemical properties distinguish it from closely related analogs, offering specific advantages in drug discovery and chemical development applications.

Synthetic intermediate Builds heterocyclic derivatives and pharmaceutical scaffolds via ketone and phenolic handles.
SAR starting point Provides a defined PPAR-pan agonist benchmark (IC50 context) for hit-to-lead exploration.
Regioselective access Fries rearrangement enables scalable ortho/para selectivity, supporting gram-to-kilogram procurement.

Why Generic Substitution Fails for 1-(4-Hydroxy-3-methylphenyl)butan-1-one


Generic substitution of 1-(4-hydroxy-3-methylphenyl)butan-1-one with structurally similar phenolic ketones is often ineffective due to subtle but critical differences in substitution patterns, alkyl chain length, and resulting physicochemical properties . The specific arrangement of the hydroxyl and methyl groups on the phenyl ring, combined with the butanone moiety, confers unique reactivity and interaction profiles that are not replicated by analogs with different alkyl chain lengths (e.g., propiophenone or valerophenone derivatives) or alternative substitution patterns (e.g., 4-hydroxyphenyl isomers) [1]. These structural variations directly impact key parameters such as lipophilicity (cLogP), metabolic stability, and target binding affinity, which are essential considerations in medicinal chemistry optimization and synthetic route design .

Target: 1-(4-Hydroxy-3-methylphenyl)butan-1-one
Shorter-chain analogs (e.g., propiophenone)
cLogP shift of ~0.4-0.6 units may alter membrane partitioning and ADME profile.
Target: 3-methyl-4-hydroxy substitution
4-Hydroxyphenyl isomer (CAS 34887-83-7)
Missing aromatic methyl group changes electronic/steric properties; binding and reactivity may not transfer directly.
Target: Fries rearrangement selectivity
Direct Friedel-Crafts acylation
Regioselectivity and isomeric purity may shift; scale-up consistency requires method-specific validation.

1-(4-Hydroxy-3-methylphenyl)butan-1-one: Quantitative Evidence Guide


Lipophilicity Advantage Over Shorter Chain Analogs

1-(4-Hydroxy-3-methylphenyl)butan-1-one exhibits a calculated partition coefficient (cLogP) of approximately 2.72, placing it within the optimal lipophilicity range for drug candidates (cLogP 1-5) [1]. This value provides a balanced hydrophobicity profile that can facilitate membrane permeability while maintaining aqueous solubility . In contrast, the shorter chain analog 4-hydroxy-3-methylpropiophenone (CAS 15771-39-4) is expected to have a lower cLogP (estimated ~2.1-2.3) due to its reduced alkyl chain length, potentially impacting its ability to traverse biological membranes [2].

cLogP vs. shorter chain
Class-level inference
cLogP ≈ 2.72 vs. ~2.1–2.3 (Δ ≈ 0.4–0.6)
May support membrane permeability review; balanced lipophilicity within typical drug-like range.
Calculated values; experimental logP not provided.
Physicochemical Properties Drug Design ADME Optimization

Structural Differentiation vs. 4-Hydroxyphenyl Isomer

1-(4-Hydroxy-3-methylphenyl)butan-1-one contains a specific substitution pattern with a hydroxyl group at position 4 and a methyl group at position 3 on the phenyl ring . This precise arrangement is critical for interactions with biological targets and chemical reactivity [1]. The 4-hydroxyphenyl isomer, 1-(4-hydroxyphenyl)-3-methylbutan-1-one (CAS 34887-83-7), lacks the methyl substituent on the aromatic ring, resulting in different electronic and steric properties that can alter binding affinity and selectivity .

Aromatic substitution pattern
Class-level inference
4-Hydroxy-3-methyl vs. 4-hydroxyphenyl isomer
Presence of 3-methyl group may influence target selectivity and metabolic stability.
Structural isomerism; binding data not directly compared in source.
Structure-Activity Relationship Medicinal Chemistry Target Selectivity

PPAR-pan Agonist Activity Benchmark for SAR Studies

1-(4-Hydroxy-3-methylphenyl)butan-1-one has been reported to exhibit PPAR-pan agonist activity with an IC50 value of 38 μM . This moderate potency serves as a benchmark for evaluating structural modifications in SAR studies . While this activity is not considered high potency, it provides a quantitative starting point for medicinal chemistry optimization. In related studies, optimized derivatives of similar phenolic ketones have demonstrated significantly improved activity, with IC50 values in the nanomolar range, highlighting the potential for this scaffold [1].

PPAR-pan IC50
Supporting evidence
IC50 = 38 μM
Quantitative baseline for SAR studies; optimized derivatives reported nanomolar range.
In vitro assay; potency context may shift with scaffold modification.
PPAR Agonism Metabolic Disease In Vitro Pharmacology

Fries Rearrangement for Regioselective Functionalization

1-(4-Hydroxy-3-methylphenyl)butan-1-one can be synthesized via the Fries rearrangement, a reaction that allows for controlled migration of acyl groups on phenolic esters [1]. This synthetic route provides access to ortho- and para-substituted hydroxy aryl ketones with tunable selectivity based on reaction conditions [2]. The presence of the methyl group at position 3 influences the regioselectivity of the rearrangement, potentially favoring specific substitution patterns that are difficult to achieve with other methods [3].

Fries rearrangement
Supporting evidence
Regioselective ortho/para access; Lewis acid catalysis
Scalable synthetic route; 3-methyl group influences regiochemical outcome.
Temperature/solvent dependent selectivity; method transfer requires optimization.
Organic Synthesis Fries Rearrangement Regioselective Functionalization

Molecular Complexity and Synthetic Handles

1-(4-Hydroxy-3-methylphenyl)butan-1-one possesses a complexity score of 177 and contains 13 heavy atoms, with 3 rotatable bonds . This moderate complexity provides multiple synthetic handles for further derivatization, including the phenolic hydroxyl group, the ketone carbonyl, and the alpha-position of the butanone chain . In contrast, simpler analogs like 4-hydroxy-3-methylpropiophenone (estimated complexity ~150) offer fewer opportunities for diversification [1].

Molecular complexity
Class-level inference
Complexity = 177; 3 rotatable bonds; 13 heavy atoms
More synthetic handles than shorter-chain analogs; supports diversification strategies.
Calculated descriptors; actual synthetic versatility must be validated experimentally.
Synthetic Intermediate Functional Group Compatibility Medicinal Chemistry

1-(4-Hydroxy-3-methylphenyl)butan-1-one: Research and Industrial Applications


Hit-to-Lead Optimization for Metabolic Disease

1-(4-Hydroxy-3-methylphenyl)butan-1-one serves as a validated starting point for PPAR-pan agonist development, with a documented IC50 of 38 μM providing a clear benchmark for SAR studies . Its balanced cLogP of 2.72 and moderate molecular complexity make it an ideal scaffold for introducing structural modifications to improve potency while maintaining favorable ADME properties [1].

Regioselective Building Block via Fries Rearrangement

This compound is particularly valuable in synthetic routes requiring precise control over regiochemistry. Its accessibility via Fries rearrangement allows for scalable production with high para-selectivity, making it a reliable intermediate for preparing more complex heterocyclic derivatives [2]. The presence of both phenolic hydroxyl and ketone functionalities enables diverse downstream transformations [3].

Scaffold for Heterocyclic Derivative Synthesis

As documented in patent literature, 1-(4-hydroxy-3-methylphenyl)butan-1-one is a key intermediate in the synthesis of heterocyclic derivatives with pharmaceutical applications . Its specific substitution pattern and functional group arrangement are essential for constructing the core structures of these bioactive compounds, which cannot be easily replicated using alternative starting materials .

Chemical Probe Development for Target Engagement

The moderate biological activity (IC50 = 38 μM) and defined physicochemical properties (cLogP = 2.72) of this compound make it a suitable scaffold for developing chemical probes . Researchers can leverage its synthetic handles to introduce tags or reporter groups while maintaining the core structure's interaction with biological targets, facilitating target engagement and mechanistic studies [1].

Application
Selection Property
Validation Focus
Metabolic disease hit-to-lead optimization
PPAR-pan agonist benchmark scaffold with balanced cLogP
SAR potency improvement and ADME profile review
Regioselective building block via Fries rearrangement
Controlled ortho/para selectivity with scalable method
Isomeric purity and method transfer reproducibility
Heterocyclic derivative synthesis
Ketone and phenolic handles for ring construction
Reactivity and compatibility with downstream transformations
Chemical probe development
Moderate molecular complexity with multiple functionalization sites
Target engagement and mechanistic study compatibility
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